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The cyclopentanoid ring system is a ubiquitous structural motif in a vast array of biologically

active natural products and pharmaceuticals. Its prevalence in molecules such as

prostaglandins, carbocyclic nucleosides, and various sesquiterpenes underscores the critical

importance of efficient and stereoselective methods for its construction. For researchers in the

fields of organic synthesis and drug development, the ability to strategically assemble these

five-membered carbocycles with precise control over functionality and stereochemistry is

paramount.

This guide provides an in-depth, comparative analysis of five prominent synthetic strategies for

the construction of functionalized cyclopentanoids: the Pauson-Khand reaction, the Nazarov

cyclization, Ring-Closing Metathesis (RCM), radical cyclizations, and organocatalytic domino

reactions. We will delve into the mechanistic underpinnings of each methodology, critically

evaluate their substrate scope and limitations, and provide representative experimental

protocols and quantitative data to inform the selection of the most appropriate synthetic route

for a given target.

The Pauson-Khand Reaction: A Convergent [2+2+1]
Cycloaddition
The Pauson-Khand reaction (PKR) is a powerful and convergent method for the synthesis of

α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a
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cobalt carbonyl complex.[1][2] This formal [2+2+1] cycloaddition forms two new carbon-carbon

bonds and a five-membered ring in a single, often highly stereoselective, step.[3]

Mechanism and Key Considerations
The generally accepted mechanism for the cobalt-mediated PKR involves the initial formation

of a stable hexacarbonyl dicobalt alkyne complex.[2] Subsequent coordination of the alkene,

followed by migratory insertion of the alkene and carbon monoxide, leads to a

metallacyclopentene intermediate. Reductive elimination then furnishes the cyclopentenone

product.[4][5] The intramolecular version of the PKR, using an enyne substrate, is particularly

powerful for the construction of bicyclic systems with high diastereoselectivity.[6]

The choice of promoter is critical. While stoichiometric cobalt octacarbonyl is classic, modern

catalytic variants using rhodium, iridium, and other transition metals have been developed to

improve efficiency and reduce metal waste.[2] Additives like N-oxides (e.g., N-

methylmorpholine N-oxide, NMO) can significantly accelerate the reaction, often allowing for

milder conditions.[7]
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Caption: Mechanism of the intramolecular Pauson-Khand Reaction.

Experimental Protocol: Intramolecular Pauson-Khand
Reaction
This protocol is a representative example of a cobalt-mediated intramolecular cyclization of a

1,6-enyne promoted by NMO.[4]
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Materials:

1,6-Enyne Substrate

Dicobalt octacarbonyl (Co₂(CO)₈)

N-Methylmorpholine N-oxide (NMO)

Dichloromethane (CH₂Cl₂), anhydrous

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 1,6-

enyne substrate (1.0 equiv).

Dissolve the substrate in anhydrous dichloromethane.

Add dicobalt octacarbonyl (1.1 equiv) to the solution. The solution will typically turn a deep

red color, indicating complex formation.

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the

alkyne-cobalt complex.

Add N-methylmorpholine N-oxide (3-4 equiv) portion-wise to the reaction mixture. The

reaction may be exothermic and accompanied by gas evolution.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by opening the flask to the air and filtering the mixture

through a pad of silica gel, eluting with ethyl acetate or dichloromethane to remove cobalt

residues.

Concentrate the filtrate under reduced pressure and purify the crude product by flash column

chromatography.
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The Nazarov Cyclization: An Electrocyclic Ring
Closure
The Nazarov cyclization is a classic acid-catalyzed 4π-electrocyclization of a divinyl ketone to

produce a cyclopentenone.[8][9] This transformation is a powerful tool for the synthesis of both

simple and complex cyclopentenones and has seen significant methodological advancements,

including the development of catalytic and asymmetric variants.[10]

Mechanism and Stereochemical Considerations
The reaction is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid,

generating a pentadienyl cation.[8] This intermediate undergoes a thermally allowed 4π

conrotatory electrocyclization, as predicted by the Woodward-Hoffmann rules, to form an

oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the α,β-

unsaturated cyclopentenone product.[8] The stereochemical outcome of the cyclization is

dependent on the geometry of the starting divinyl ketone and the conrotatory nature of the ring

closure. Modern variants have achieved high levels of enantioselectivity through the use of

chiral Lewis acids or Brønsted acids.[10]
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Caption: Mechanism of the Nazarov Cyclization.

Experimental Protocol: Lewis Acid-Catalyzed Nazarov
Cyclization
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This protocol describes a general procedure for the Nazarov cyclization of a divinyl ketone

using tin(IV) chloride (SnCl₄) as the Lewis acid.

Materials:

Divinyl ketone

Anhydrous Dichloromethane (DCM)

Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Dissolve the divinyl ketone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an

inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add the 1.0 M solution of SnCl₄ in DCM (2.0 equiv) dropwise to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 30 minutes, or until TLC analysis indicates complete consumption of the starting

material.

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure and purify the crude product by column

chromatography on silica gel.
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Ring-Closing Metathesis (RCM): A Powerful Tool for
Cyclopentene Synthesis
Ring-Closing Metathesis (RCM) has emerged as a highly versatile and powerful method for the

construction of cyclic olefins, including functionalized cyclopentenes.[2][11] The reaction

involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes,

most notably those of ruthenium developed by Grubbs and Schrock.[12]

Mechanism and Catalyst Selection
The accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a

metallacyclobutane intermediate. The catalytic cycle is initiated by the reaction of a metal

alkylidene with one of the alkene moieties of the diene substrate to form a new

metallacyclobutane. This intermediate then undergoes cycloreversion to release a new alkene

and form a new metal alkylidene, which then reacts with the second alkene intramolecularly to

form another metallacyclobutane. A final cycloreversion releases the cyclic alkene product and

regenerates the active catalyst.[2] The driving force for the reaction is often the formation of a

volatile byproduct, such as ethylene.

The choice of catalyst is crucial for the success of RCM. First-generation Grubbs catalysts are

effective for many applications, while second- and third-generation catalysts, featuring N-

heterocyclic carbene (NHC) ligands, exhibit higher activity and broader functional group

tolerance.[11]

Ring-Closing Metathesis (RCM) Catalytic Cycle

[M]=CH₂

(Catalyst)

Metallacyclobutane
Intermediate 1

+ Diene

Diene
Substrate

New AlkylideneCycloreversion

Metallacyclobutane
Intermediate 2Intramolecular

Coordination

Cycloreversion
(Product Release)

Cyclopentene
+ Ethylene

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/ja01034a062
https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc00981d
https://en.wikipedia.org/wiki/Radical_cyclization
https://pubs.acs.org/doi/10.1021/ja01034a062
https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc00981d
https://www.benchchem.com/product/b1606141?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Experimental Protocol: Synthesis of a Cyclopentene via
RCM
This protocol provides a general procedure for the RCM of a diene using a second-generation

Grubbs catalyst.

Materials:

Diene substrate

Grubbs second-generation catalyst

Anhydrous and degassed dichloromethane (DCM) or toluene

Ethyl vinyl ether (for quenching)

Standard glassware for inert atmosphere reactions

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the diene substrate in anhydrous

and degassed solvent (typically at a concentration of 0.01-0.1 M to favor intramolecular

reaction).

In a separate vial, dissolve the Grubbs catalyst (typically 1-5 mol%) in a small amount of the

same solvent.

Add the catalyst solution to the stirred solution of the diene substrate.

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40 °C)

and monitored by TLC or GC-MS.

Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether

to deactivate the catalyst.
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The solvent is removed under reduced pressure, and the crude product is purified by flash

column chromatography on silica gel.

Radical Cyclizations: A Classic Approach to
Cyclopentanes
Radical cyclizations are a well-established and powerful method for the construction of five-

membered rings.[13] These reactions proceed via radical intermediates and are often

characterized by mild reaction conditions and high functional group tolerance.[3]

Mechanism and Regioselectivity
A typical radical cyclization involves three key steps: radical initiation, cyclization, and

termination. The reaction is initiated by the generation of a radical, often from an alkyl halide

precursor using a radical initiator such as AIBN and a chain carrier like tributyltin hydride

(Bu₃SnH).[13] The resulting radical then undergoes an intramolecular addition to a tethered

alkene or alkyne. For 5-hexenyl radicals, the 5-exo-trig cyclization to form a five-membered ring

is generally favored over the 6-endo-trig cyclization due to more favorable stereoelectronic

factors in the transition state.[13] The cyclized radical is then quenched, typically by hydrogen

atom abstraction from the tin hydride, to give the product and regenerate the tin radical to

continue the chain reaction. Modern methods often employ "tin-free" conditions to avoid the

toxicity of organotin reagents.[12]

Radical Cyclization Mechanism

Alkyl Halide
Precursor

Hexenyl
Radical

+ Bu₃Sn•
Bu₃Sn•Cyclopentylmethyl

Radical

5-exo-trig
Cyclization Methylcyclopentane

+ Bu₃SnH (regenerates Bu₃Sn•)

Click to download full resolution via product page

Caption: Mechanism of a tributyltin hydride-mediated radical cyclization.
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Experimental Protocol: Tributyltin Hydride-Mediated
Radical Cyclization
This protocol describes a classic procedure for the radical cyclization of a bromoalkene.[14]

Materials:

Bromoalkene substrate

Tributyltin hydride (Bu₃SnH)

Azobisisobutyronitrile (AIBN)

Anhydrous benzene or toluene

Standard glassware for inert atmosphere reactions

Procedure:

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere,

dissolve the bromoalkene substrate (1.0 equiv) and a catalytic amount of AIBN (e.g., 0.1

equiv) in anhydrous benzene or toluene.

Add tributyltin hydride (1.1-1.5 equiv) to the solution.

Heat the reaction mixture to reflux (typically 80-110 °C) for several hours, monitoring the

progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

The crude product is then purified by flash column chromatography. Note: Organotin

byproducts can be challenging to remove and may require specific workup procedures, such

as treatment with potassium fluoride or oxidation followed by extraction.

Organocatalytic Domino Reactions: An Asymmetric
Approach to Complexity
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The advent of asymmetric organocatalysis has provided powerful new strategies for the

enantioselective synthesis of complex molecules, including highly functionalized

cyclopentanoids.[1] Organocatalytic domino (or cascade) reactions allow for the formation of

multiple bonds and stereocenters in a single synthetic operation from simple, achiral starting

materials.[15]

Mechanism and Catalyst Design
These reactions are typically catalyzed by small organic molecules, such as chiral secondary

amines (e.g., proline and its derivatives) or N-heterocyclic carbenes (NHCs).[15] The

mechanism often involves the formation of nucleophilic enamine or dienamine intermediates

from α,β-unsaturated aldehydes or ketones, or the generation of homoenolate equivalents.

These intermediates then participate in a cascade of reactions, such as Michael additions,

aldol reactions, or Mannich reactions, with suitably chosen reaction partners to build the

cyclopentane core with high levels of stereocontrol.[15] The design of the organocatalyst is

crucial for achieving high enantioselectivity and diastereoselectivity.
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Caption: Generalized workflow for an organocatalytic domino reaction.
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Experimental Protocol: Asymmetric Synthesis of a
Functionalized Cyclopentane
This protocol is a representative example of a chiral amine-catalyzed domino Michael/Michael

reaction.[15]

Materials:

α,β-Unsaturated aldehyde

2-Nitroallylic acetate

Chiral N-heterocyclic carbene (NHC) precatalyst

Base (e.g., sodium acetate)

Anhydrous solvent (e.g., chloroform)

Standard glassware for inert atmosphere reactions

Procedure:

To a vial under an inert atmosphere, add the α,β-unsaturated aldehyde (1.5 equiv), 2-

nitroallylic acetate (1.0 equiv), the NHC precatalyst (10 mol%), and the base (1.0 equiv).

Add the anhydrous solvent via syringe and stir the reaction mixture at the specified

temperature (e.g., -10 °C to room temperature) for the required time (e.g., 24-96 hours).

Monitor the reaction by TLC.

Upon completion, directly purify the crude reaction mixture by flash column chromatography

on silica gel to afford the enantiomerically enriched cyclopentane product.

Comparative Analysis of Synthetic Routes

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.researchgate.net/figure/Representative-natural-products-and-drugs-with-highly-functionalized-cyclopentane-cores_fig2_269042181
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Pauson-
Khand
Reaction

Nazarov
Cyclization

Ring-
Closing
Metathesis
(RCM)

Radical
Cyclization

Organocata
lytic
Domino
Reaction

Reaction

Type

[2+2+1]

Cycloaddition

4π-

Electrocycliza

tion

Olefin

Metathesis

Intramolecula

r Radical

Addition

Cascade of

polar

reactions

Key

Precursors

Alkene,

Alkyne, CO

(or Enyne)

Divinyl

Ketone
Diene

Alkyl halide,

xanthate, etc.

Simple

aldehydes,

ketones, etc.

Product
Cyclopenteno

ne

Cyclopenteno

ne
Cyclopentene Cyclopentane

Highly

functionalized

cyclopentane

Stereocontrol

Good to

excellent,

especially

intramolecula

r

Can be

challenging;

asymmetric

variants exist

Dependent

on substrate

and catalyst

Often

moderate;

can be high

with chiral

auxiliaries

Excellent

enantioselecti

vity and

diastereosele

ctivity

Functional

Group

Tolerance

Moderate;

sensitive to

some

functional

groups

Good;

tolerates a

range of

substituents

Excellent;

tolerant of

most

functional

groups

Excellent;

mild

conditions

Good;

depends on

the specific

reaction

Key

Advantages

Convergent,

atom-

economical

Readily

available

starting

materials

High

functional

group

tolerance,

reliable

Mild

conditions,

good for

complex

systems

High

stereocontrol,

builds

complexity

quickly

Key

Limitations

Often

requires

stoichiometric

toxic metals

Can require

harsh acidic

conditions

Expensive

catalysts,

sensitive to

impurities

Use of toxic

tin reagents

(in classic

methods)

Substrate

scope can be

limited

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Studies in Natural Product Synthesis
(-)-α-Cedrene via Radical Cyclization
The total synthesis of the tricyclic sesquiterpene (-)-α-cedrene by Hee-Yoon Lee and coworkers

showcases the power of a tandem radical cyclization strategy.[4] The key step involves the

cyclization of an N-aziridinylimine derived from a cyclohexanone precursor to construct the

characteristic spiro[4.5]decane core of the cedrene skeleton, including a challenging

quaternary carbon center.[4] This approach highlights the ability of radical reactions to forge

complex polycyclic systems in a single, efficient step.

Pactamycin via Organocatalysis
The asymmetric total synthesis of the complex aminocyclopentitol antibiotic pactamycin has

been a long-standing challenge in organic synthesis.[1][5] Recent approaches have utilized

organocatalytic methods to establish the stereochemically dense cyclopentane core early in the

synthesis. For example, an enantioselective Mannich reaction was employed to set a key

stereocenter, which then directed the stereochemical outcome of subsequent transformations.

[5] This demonstrates the utility of organocatalysis in rapidly building up the chiral framework of

complex natural products from simple starting materials.

Conclusion
The synthesis of functionalized cyclopentanoids is a rich and diverse field, with a multitude of

powerful synthetic strategies at the disposal of the modern organic chemist. The choice of

method is highly dependent on the specific target molecule, the desired substitution pattern

and stereochemistry, and the available starting materials.

The Pauson-Khand reaction offers a convergent and often stereoselective route to

cyclopentenones, particularly for the synthesis of bicyclic systems.

The Nazarov cyclization is a reliable method for the preparation of cyclopentenones from

readily accessible divinyl ketones, with modern catalytic and asymmetric variants expanding

its utility.

Ring-Closing Metathesis provides a robust and highly functional group tolerant method for

the synthesis of cyclopentenes, and is a workhorse in complex molecule synthesis.
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Radical cyclizations remain a valuable tool for the construction of cyclopentane rings,

especially in complex settings, due to their mild conditions and predictable regioselectivity.

Organocatalytic domino reactions have emerged as a premier strategy for the rapid and

highly enantioselective synthesis of complex, stereochemically rich cyclopentanoids from

simple achiral precursors.

By understanding the mechanistic nuances, advantages, and limitations of each of these

powerful synthetic tools, researchers can make informed decisions to efficiently and elegantly

construct the desired functionalized cyclopentanoid targets for applications in drug discovery

and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Total Synthesis of Pactamycin | UCI Department of Chemistry [chem.uci.edu]

2. pubs.acs.org [pubs.acs.org]

3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

4. chem.winthrop.edu [chem.winthrop.edu]

5. Enantioselective synthesis of pactamycin, a complex antitumor antibiotic - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. One-pot organocatalytic domino Michael/alpha-alkylation reactions: direct catalytic
enantioselective cyclopropanation and cyclopentanation reactions. | Semantic Scholar
[semanticscholar.org]

8. researchgate.net [researchgate.net]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b1606141?utm_src=pdf-custom-synthesis
https://www.chem.uci.edu/news/1789
https://pubs.acs.org/doi/10.1021/ja01034a062
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/30-5-membered_ring_synthesis.pdf
http://chem.winthrop.edu/faculty/hurlbert/link_to_webpages/courses/chem552_Spring2020/JournalClubarticles/Cedrene%20synthesis.pdf
https://pubmed.ncbi.nlm.nih.gov/23580525/
https://pubmed.ncbi.nlm.nih.gov/23580525/
https://www.researchgate.net/publication/11792561_Formal_Total_Synthesis_of_-a-_and_b-Cedrene_by_Preparation_of_Cedrone_Construction_of_the_Tricyclic_Carbon_Skeleton_by_the_Use_of_a_Highly_Efficient_Intramolecular_Khand_Annulation
https://www.semanticscholar.org/paper/One-pot-organocatalytic-domino-Michael-reactions%3A-Ibrahem-Zhao/937a4a563cd79d5a5b8d45aa2a267e62dd3c4bf8
https://www.semanticscholar.org/paper/One-pot-organocatalytic-domino-Michael-reactions%3A-Ibrahem-Zhao/937a4a563cd79d5a5b8d45aa2a267e62dd3c4bf8
https://www.semanticscholar.org/paper/One-pot-organocatalytic-domino-Michael-reactions%3A-Ibrahem-Zhao/937a4a563cd79d5a5b8d45aa2a267e62dd3c4bf8
https://www.researchgate.net/publication/273254806_Total_Synthesis_of_Pactamycin
https://pubs.acs.org/doi/abs/10.1021/jo301638z
https://www.researchgate.net/publication/286122940_Radical_Cyclizations_and_Sequential_Radical_Reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis -
Chemical Communications (RSC Publishing) [pubs.rsc.org]

12. Radical cyclization - Wikipedia [en.wikipedia.org]

13. chem.libretexts.org [chem.libretexts.org]

14. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a
Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to the Synthesis of Functionalized
Cyclopentanoids: Strategies and Applications]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1606141#comparison-of-synthetic-routes-to-
functionalized-cyclopentanoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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